molecular formula C16H17N3S B5556729 2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No. B5556729
M. Wt: 283.4 g/mol
InChI Key: CEGUMGSHVKGAOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile often involves multi-step reactions, starting from simpler heterocyclic precursors. For example, compounds within this chemical family have been synthesized through reactions involving cyanogen bromide-induced ring cleavage and subsequent modifications, leading to the formation of new heterocyclic systems with diverse functional groups (Bremner et al., 1988).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography, revealing details about their conformation and the spatial arrangement of their atoms. Structural determinations have shown that these molecules can adopt specific shapes, such as boat conformations for the cyclohepta ring, influenced by the positions and types of substituents attached to the core structure (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Compounds in this category are versatile in chemical reactions, capable of undergoing various transformations to yield new structures with different functional groups. Reactions may include nucleophilic substitutions, cyclizations, and modifications of existing functional groups, leading to the synthesis of pyridothienopyrimidines, pyridothienotriazines, and other fused tetracyclic systems (Abdel-rahman et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as their crystal structure, melting points, and solubility, are closely related to their molecular structure. The arrangement of atoms and the presence of specific functional groups influence these properties, which can be elucidated through experimental techniques like X-ray crystallography (Nagalakshmi et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's functional groups and overall molecular structure. Investigations into these properties involve studying the compound's behavior in chemical reactions, its interaction with reagents, and its potential to form new bonds or undergo structural changes (Bremner et al., 1988).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is a crucial intermediate in the synthesis of diverse heterocyclic structures. Research has shown the successful synthesis of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and derivatives incorporating 5-bromobenzofuran-2-yl moiety, demonstrating its versatility in generating novel compounds with potential pharmacological applications (Abdelriheem, Ahmad, & Abdelhamid, 2015). Additionally, the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines further highlights its role in creating compounds for further biological evaluation (El-kashef, Rathelot, Vanelle, & Rault, 2007).

Antimicrobial and Antifungal Activities

Compounds derived from this chemical have shown promising antimicrobial and antifungal activities. The creation of fused heterocycles based on thieno[2,3-b]pyridine and testing for antimicrobial and antifungal properties underscore the potential therapeutic applications of these compounds (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010). This is further supported by studies on derivatives of benzotriazole as antimicrobial and antifungal agents, emphasizing the broad spectrum of biological activities accessible through chemical modifications (Al-Omran, El-Khair, & Mohareb, 2002).

Anticancer Activities

Research has extended into the antiproliferative and anticancer activities of heterocyclic compounds derived from this structure. The preparation of compounds and their evaluation against cancer cell lines indicate the potential of these molecules as leads for developing new anticancer drugs. Notably, compounds have been synthesized and shown to possess activities against prostate cancer, highlighting the therapeutic potential in oncology (Mohareb & Abdo, 2022).

properties

IUPAC Name

2-amino-4-(5-methylthiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-10-7-8-14(20-10)15-11-5-3-2-4-6-13(11)19-16(18)12(15)9-17/h7-8H,2-6H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGUMGSHVKGAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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